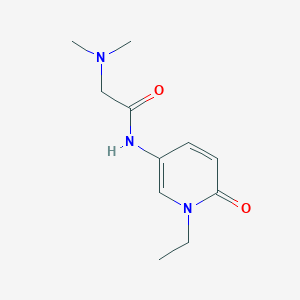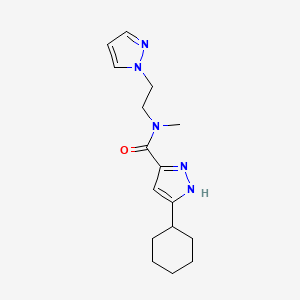![molecular formula C15H21N5O B7053198 3-[(1,5-Dimethylpyrazol-4-yl)methyl]-1-methyl-1-(1-pyridin-3-ylethyl)urea](/img/structure/B7053198.png)
3-[(1,5-Dimethylpyrazol-4-yl)methyl]-1-methyl-1-(1-pyridin-3-ylethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1,5-Dimethylpyrazol-4-yl)methyl]-1-methyl-1-(1-pyridin-3-ylethyl)urea is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring, a pyridine ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,5-Dimethylpyrazol-4-yl)methyl]-1-methyl-1-(1-pyridin-3-ylethyl)urea typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide, such as 1-bromo-3,5-dimethylbenzene, in the presence of a base like potassium carbonate.
Formation of the Urea Moiety: The alkylated pyrazole is reacted with an isocyanate, such as methyl isocyanate, to form the urea linkage.
Attachment of the Pyridine Ring: Finally, the pyridine ring is introduced through a nucleophilic substitution reaction, where the urea derivative reacts with a pyridine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, targeting the urea moiety or the nitrogen atoms in the rings.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated nitrogen atoms.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
Chemistry
In chemistry, 3-[(1,5-Dimethylpyrazol-4-yl)methyl]-1-methyl-1-(1-pyridin-3-ylethyl)urea is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Industry
In the agrochemical industry, this compound is explored for its potential as a pesticide or herbicide due to its ability to disrupt biological pathways in pests and weeds.
Mechanism of Action
The mechanism of action of 3-[(1,5-Dimethylpyrazol-4-yl)methyl]-1-methyl-1-(1-pyridin-3-ylethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyridine rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. The urea moiety can also participate in hydrogen bonding, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(1,5-Dimethylpyrazol-4-yl)methyl]-1-methyl-1-(1-pyridin-2-ylethyl)urea
- 3-[(1,5-Dimethylpyrazol-4-yl)methyl]-1-methyl-1-(1-pyridin-4-ylethyl)urea
Uniqueness
Compared to similar compounds, 3-[(1,5-Dimethylpyrazol-4-yl)methyl]-1-methyl-1-(1-pyridin-3-ylethyl)urea exhibits unique binding properties due to the specific positioning of the pyridine ring. This positioning can influence the compound’s overall conformation and its ability to interact with biological targets, making it a distinct candidate for various applications.
Properties
IUPAC Name |
3-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methyl-1-(1-pyridin-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-11(13-6-5-7-16-8-13)19(3)15(21)17-9-14-10-18-20(4)12(14)2/h5-8,10-11H,9H2,1-4H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQQMNZHWWXWQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNC(=O)N(C)C(C)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[(4-fluorophenyl)methyl]-N'-methyl-N-pyrimidin-2-ylethane-1,2-diamine](/img/structure/B7053120.png)
![2-ethyl-N-(3-ethylsulfinylcyclohexyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7053123.png)
![4-fluoro-N-methyl-N-[(2-methyltetrazol-5-yl)methyl]benzenesulfonamide](/img/structure/B7053131.png)
![[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]urea](/img/structure/B7053135.png)
![1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-morpholin-4-ylpropan-2-ol](/img/structure/B7053142.png)
![5-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-2-methyltetrazole](/img/structure/B7053143.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B7053148.png)
![2-[4-(4-Methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B7053154.png)
![3-[[Cyanomethyl(dimethylsulfamoyl)amino]methyl]benzonitrile](/img/structure/B7053158.png)

![4-(3-cyanopyridin-2-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7053186.png)
![1-[2-(3-Chloro-4-fluorophenyl)morpholin-4-yl]-3-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7053190.png)
![N-[2-(3-amino-3-oxopropyl)sulfanylphenyl]-3-(1,5-dimethylpyrazol-4-yl)propanamide](/img/structure/B7053196.png)

